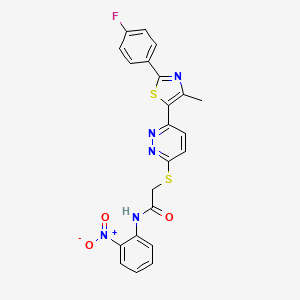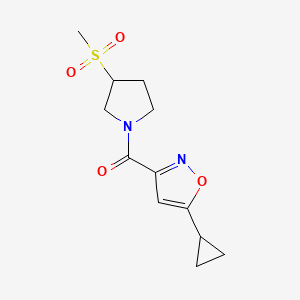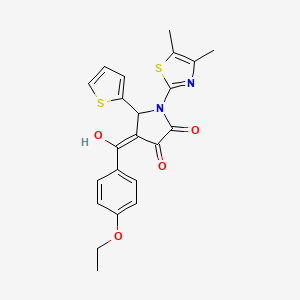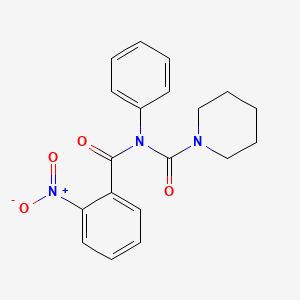
2,3-Difluoro-2,3-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-2,3-dimethylbutan-1-ol is a chemical compound with the molecular formula C6H12F2O . It has a molecular weight of 138.16 . It is in liquid form .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-2,3-dimethylbutan-1-ol is 1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,3-Difluoro-2,3-dimethylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 138.16 . The compound’s InChI code is 1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 , which provides information about its molecular structure.Applications De Recherche Scientifique
Catalysis and Decomposition
- Research has explored the gas-phase decomposition of 2,3-dimethylbutan-2-ol, catalyzed by hydrogen bromide, resulting in the formation of 2,3-dimethylbut-1-ene, 2,3-dimethylbut-2-ene, and water (Johnson & Stimson, 1968).
- The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane have been computationally studied, revealing insights into the reaction pathways and product formation (Shiroudi & Zahedi, 2016).
Dynamics in Plastic Crystalline Phases
- A study on 2,2-dimethylbutan-1-ol, 3,3-dimethylbutan-1-ol, and 3,3-dimethylbutan-2-ol has provided quantitative insights into their internal motions, overall molecular reorientations, and molecular self-diffusion in liquid and plastic crystalline phases (Carignani et al., 2018).
Reaction Mechanisms
- The acid-catalyzed rearrangement of deuterium-labeled 2,3-dimethylbutan-2-ol has been examined, shedding light on the rate and pathway of rearrangement via hydride shift and elimination/addition reactions (Kronja et al., 1999).
Hydrogenolysis Studies
- Hydrogenolysis of 2,3-dimethylbutane has been investigated using various supported catalysts, offering insights into the selectivity and reaction mechanisms (Machiels, 1979).
Radiolysis and Molecular Behavior
- The gamma radiolysis of liquid 2,3-dimethylbutane has been studied, identifying fragmentation products and their formation mechanisms (Castello et al., 1974).
- The crystal structure and molecular behavior of 2,3-dibromo-2,3-dimethylbutane at room temperature have been analyzed, revealing a disordered nature in its crystal structure (Namba et al., 1970).
Molecular Rotation and Translation in Crystals
- A study on the nuclear magnetic resonance absorption of solid solutions of 2,2-dimethylbutane and 2,3-dimethylbutane has provided valuable data on the rotational transitions and thermal properties of these compounds (Aston et al., 1956).
Solid State Polymorphism
- The solid state polymorphism of 2,3-dimethylbutane has been explored through nuclear magnetic resonance, X-ray, and thermal measurements, contributing to the understanding of its phase transitions (Anderton & Llewellyn, 1973).
Safety and Hazards
The safety information for 2,3-Difluoro-2,3-dimethylbutan-1-ol indicates that it is classified under GHS07 . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Orientations Futures
The field of difluoromethylation, which is relevant to compounds like 2,3-Difluoro-2,3-dimethylbutan-1-ol, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area is likely to continue exploring new reagents and methods for difluoromethylation, potentially opening up new possibilities for the synthesis and application of compounds like 2,3-Difluoro-2,3-dimethylbutan-1-ol.
Propriétés
IUPAC Name |
2,3-difluoro-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVQBCHNJVXEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(CO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-2,3-dimethylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)



![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)
![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)
![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)
